2-(Tridecafluorohexyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F13N/c13-7(14,5-3-1-2-4-6(5)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFYREKELVEJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895729 | |
| Record name | 2-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139613-89-1 | |
| Record name | 2-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Tridecafluorohexyl Aniline and Analogous Perfluorinated Anilines
Strategies for Perfluoroalkyl Moiety Introduction on Aniline (B41778) Scaffolds
The direct attachment of a perfluoroalkyl group to an aniline ring is a primary strategy for synthesizing compounds like 2-(Tridecafluorohexyl)aniline. These methods typically involve the formation of a C-N or C-C bond at the ortho position of the aniline.
Copper-Mediated Cross-Coupling Approaches for C-N Bond Formation
Copper-catalyzed C-N cross-coupling, an evolution of the classic Ullmann condensation, is a foundational method for synthesizing N-aryl and N-heteroaryl compounds. researchgate.netresearchgate.net This approach can be adapted for the synthesis of perfluorinated anilines by coupling an amine with a perfluoroalkyl-substituted aryl halide. While direct N-perfluoroalkylation of anilines is less common, the coupling of anilines with perfluoroaryl halides is well-established. The use of copper catalysts, often in conjunction with specific ligands, facilitates the reaction under milder conditions than traditional Ullmann reactions. chemrxiv.org For instance, the synthesis of aryldifluoroamides has been achieved through copper-catalyzed cross-coupling, demonstrating copper's efficacy in forming bonds adjacent to fluorinated carbons. nih.gov The process typically involves a Cu(I) catalyst, a base, and often a diamine ligand to stabilize the copper center and promote the reaction. researchgate.net
Table 1: Representative Conditions for Copper-Mediated C-N Cross-Coupling
| Parameter | Typical Conditions |
|---|---|
| Catalyst | CuI, CuCl |
| Ligand | N,N'-dimethylethane-1,2-diamine, 6-hydroxy picolinhydrazide |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Toluene, DMSO, Dioxane |
| Temperature | 80-120 °C |
Nucleophilic Substitution Reactions with Halogenated Perfluoroalkanes
Nucleophilic substitution offers a direct pathway for introducing perfluoroalkyl groups. This can occur via two main routes: nucleophilic aromatic substitution (SNAr) on a perfluoroarene or direct substitution on a perfluoroalkyl halide. In the SNAr pathway, the high electrophilicity of perfluorinated aromatic rings allows them to react with nucleophiles like aniline.
Alternatively, perfluoroalkyl carbanions, generated from precursors like perfluoropropene with potassium fluoride, can react with azinium salts in an oxidative nucleophilic substitution of hydrogen, providing a method to introduce these groups into heterocyclic rings. nih.gov Direct substitution on halogenated perfluoroalkanes, such as perfluoroalkyl iodides, by anilines is also a viable, though often challenging, method. rsc.org The reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base proceeds through a reactive difluoroethylene intermediate, showcasing a method for constructing highly halogenated structures. beilstein-journals.org
Transition Metal-Catalyzed Syntheses of Fluorinated Aniline Derivatives
Transition metal catalysis, particularly with palladium and nickel, provides powerful and versatile tools for constructing fluorinated aniline derivatives. These methods often offer high efficiency, functional group tolerance, and predictable selectivity.
Palladium-Catalyzed C-N Cross-Coupling Reactions of Fluoroalkylamines with Aryl Halides
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wiley.comresearchgate.net This reaction has been successfully applied to the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides. nih.govnih.gov A key challenge is the instability of the resulting N-fluoroalkylaniline products under the typically harsh conditions (strong base and high heat) of these reactions. nih.govnih.gov To overcome this, methodologies have been developed using weaker bases, such as potassium phenoxide (KOPh), which are compatible with the sensitive products. nih.govnih.gov The choice of ligand is also critical, with bulky, electron-rich biaryl phosphine (B1218219) ligands like AdBippyPhos enabling high yields with low catalyst loadings. nih.govnih.gov Mechanistic studies indicate that for these reactions, the turnover-limiting step is often the reductive elimination from the palladium center to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov
Table 2: Palladium-Catalyzed Coupling of Fluoroalkylamines with Aryl Halides
| Component | Example | Role |
|---|---|---|
| Catalyst Precursor | [Pd(allyl)Cl]₂ | Source of active Pd(0) catalyst |
| Ligand | AdBippyPhos | Stabilizes catalyst, promotes reductive elimination |
| Aryl Halide | Aryl bromides, Aryl chlorides | Electrophilic partner |
| Amine | Fluoroalkylamines (e.g., CF₃CH₂NH₂) | Nucleophilic partner |
| Base | KOPh | Activates the amine, avoids product degradation |
| Solvent | Toluene | Reaction medium |
Nickel-Catalyzed Amination of Fluoro-Aromatics with Primary Amines
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed amination of aryl fluorides with primary amines provides a direct route to N-aryl amines. rsc.org The high strength of the C-F bond makes aryl fluorides challenging substrates. However, specialized ligand systems, such as 1,2-bis(dicyclohexylphosphino)benzene (B1609242) (DCYPBz) and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCYPE), have been shown to enable this transformation effectively. rsc.org This method allows for the selective formation of secondary amines and is valuable for late-stage functionalization of complex fluorinated molecules to produce functionally interesting aniline derivatives. rsc.org
Palladium-Catalyzed Access to Fluoroallylic Amines from Primary Anilines
A highly selective palladium-catalyzed synthesis of mono- and di-2-fluoroallylic amines has been developed using gem-difluorocyclopropanes and unprotected primary anilines. rsc.orgd-nb.infonih.govrsc.org This reaction provides a novel entry into fluorinated aniline derivatives. The proposed mechanism involves the activation of the strained C-C bond of the gem-difluorocyclopropane by a Pd(0) catalyst to form an initial intermediate. rsc.org This is followed by a β-fluoride elimination to generate a π-allylpalladium species, which is then attacked by the aniline nucleophile. rsc.org The final product is formed via C-N bond reductive elimination, regenerating the Pd(0) catalyst. rsc.org The reaction conditions can be tuned to favor either mono- or di-allylation of the primary aniline. nih.gov
Table 3: Conditions for Palladium-Catalyzed Synthesis of Fluoroallylic Anilines
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(dba)₂ |
| Ligand | XPhos |
| Substrates | gem-difluorocyclopropanes, Primary anilines |
| Base | K₃PO₄ |
| Solvent | p-xylene |
| Temperature | 110 °C |
Excited-State Nickel-Catalyzed C-N Cross-Coupling Methodologies
Recent advancements in catalysis have unveiled novel pathways for C-N cross-coupling that circumvent the need for precious metal catalysts or harsh reaction conditions. nih.gov An innovative approach involves the use of an inexpensive and earth-abundant nickel source, such as NiBr₂·3H₂O, in a process that operates at room temperature and is tolerant to oxygen. nih.gov This methodology is distinguished by its reliance on the direct photoexcitation of a nickel-amine complex. nih.gov
In this system, the amine substrate serves multiple roles: as a reactant, a ligand for the nickel center, and the base. nih.gov The reaction is initiated by irradiating the nickel-amine complex with a 365 nm UV light source, which promotes the complex to an excited state without the need for an external photoredox catalyst. nih.gov This excited-state complex then facilitates the coupling between the amine and an aryl halide to form the desired aniline derivative. This method has been successfully employed for the synthesis of 40 diverse C-N coupled products, demonstrating its operational robustness and wide applicability. nih.gov While not yet specifically detailed for this compound, the principles of this photoexcited nickel-catalyzed C-N coupling present a promising strategy for the synthesis of perfluorinated anilines under exceptionally mild conditions.
Photoinduced and Organophotocatalytic Approaches to Fluoroalkylation of Anilines
Photoinduced methods offer sustainable and mild protocols for the direct fluoroalkylation of organic molecules, including anilines. researchgate.netnih.gov These approaches often utilize visible light to generate highly reactive fluoroalkyl radicals from stable precursors, which then engage with the aniline ring. nih.govresearchgate.net
Visible-Light Organophotocatalytic Systems for Difluoroalkylation
Organophotocatalysis, which uses organic dyes as light-harvesting molecules, has emerged as a powerful tool for fluoroalkylation. acs.orgresearchgate.net Systems employing catalysts like Eosin Y or Rose Bengal can effectively initiate the difluoroalkylation of anilines under mild visible-light irradiation. acs.orgresearchgate.net In a typical mechanism involving Eosin Y, the photocatalyst absorbs light and is promoted to an excited state. acs.org This excited state can then engage in a single electron transfer (SET) with a fluoroalkylating agent, such as ethyl difluoroiodoacetate, to generate a difluoroalkyl radical (·CF₂CO₂Et). acs.org
The oxidized photocatalyst is subsequently reduced by the aniline substrate, regenerating the ground-state catalyst and forming an aniline radical cation. acs.org These two radical species can then combine, and following deprotonation by a base, the desired fluoroalkylated aniline product is formed. acs.orgresearchgate.net This method is particularly effective for electron-rich anilines and tolerates a wide range of functional groups. acs.org
Below is a table summarizing the results for the difluoroalkylation of various anilines using an Eosin Y photocatalytic system.
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | N,N-dimethylaniline | 4-(2,2-difluoro-2-ethoxycarbonyl-ethyl)-N,N-dimethylaniline | 75 |
| 2 | 4-Chloro-N,N-dimethylaniline | 4-(2,2-difluoro-2-ethoxycarbonyl-ethyl)-N,N-dimethyl-3-chloroaniline | 65 |
| 3 | 4-Bromo-N,N-dimethylaniline | 4-(2,2-difluoro-2-ethoxycarbonyl-ethyl)-N,N-dimethyl-3-bromoaniline | 68 |
| 4 | 4-Iodo-N,N-dimethylaniline | 4-(2,2-difluoro-2-ethoxycarbonyl-ethyl)-N,N-dimethyl-3-iodoaniline | 62 |
| 5 | 2,6-dimethylaniline | N-(2,6-dimethylphenyl)-2,2-difluoroacetamide | 55 |
Data compiled from studies on visible-light organophotocatalytic systems. acs.org
Electron Donor-Acceptor (EDA) Complex Formation in Fluoroalkylation Reactions
An alternative photocatalyst-free approach involves the formation of an Electron Donor-Acceptor (EDA) complex between the electron-rich aniline (donor) and the fluoroalkylating agent (acceptor), typically a perfluoroalkyl iodide. researchgate.netnih.govconicet.gov.ar This ground-state complex can directly absorb visible light, initiating a single electron transfer to generate a fluoroalkyl radical and an aniline radical cation. conicet.gov.arresearchgate.net
This method bypasses the need for an external photocatalyst, simplifying the reaction setup and purification. conicet.gov.arresearchgate.net The photoexcitation of the EDA complex formed between various anilines and ethyl difluoroiodoacetate has been shown to be a highly efficient route to difluoroalkylated anilines, with yields reaching up to 89%. acs.org The process is particularly effective for anilines bearing both electron-donating and moderate electron-withdrawing groups. acs.org The electrophilic character of the resulting fluoroalkyl radicals leads to a productive substitution reaction on the electron-rich aniline ring. nih.govresearchgate.net
Metal-Free Synthetic Pathways to Aniline Derivatives
The development of metal-free synthetic routes is a key goal in green chemistry, avoiding potential contamination of products with toxic metal residues. nih.govnih.gov In the context of perfluoroalkylanilines, several strategies have been developed that circumvent the use of transition metals.
The aforementioned organophotocatalytic and EDA complex-mediated reactions are prime examples of metal-free fluoroalkylation. acs.orgresearchgate.net Additionally, other metal-free cascade reactions have been developed. For instance, 2-perfluoroalkylated quinolines can be synthesized through a metal-free Michael addition of perfluoroalk-2-ynoates with isatins, followed by an intramolecular rearrangement cyclization. researchgate.net Light-mediated persulfate activation has also been used for the metal-free synthesis of propargylamines, showcasing a tandem oxidative coupling/alkynylation pathway. rsc.org These examples highlight the growing toolkit available for constructing complex aniline derivatives without reliance on metal catalysts.
Stereoselective Synthesis and Chiral Induction in Fluorinated Aniline Derivatives
The synthesis of chiral fluorinated molecules is of significant interest in medicinal chemistry, as the stereochemistry can profoundly impact biological activity. beilstein-journals.orgnih.gov Achieving stereoselectivity in the synthesis of fluorinated aniline derivatives is a challenging but important goal.
While methods specifically targeting chiral 2-(perfluoroalkyl)anilines are not extensively documented, principles from related fields can be applied. Chiral Ni(II) complexes, for example, have proven to be powerful tools for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.org These complexes act as chiral templates, directing the alkylation of a glycine-derived Schiff base with fluorinated electrophiles to produce enantio- and diastereomerically pure products. beilstein-journals.org Similarly, chiral palladium complexes have been used for the enantioselective fluorination of substrates like β-ketoesters and oxindoles. nih.gov Derivatives of 4-fluoroaniline (B128567) have also been used as building blocks in asymmetric synthesis to create stereochemically defined molecules. These strategies suggest that the development of chiral catalysts or auxiliaries could enable the stereoselective installation of perfluoroalkyl groups onto an aniline scaffold.
Catalytic Transformations Involving Aniline and CO₂
The utilization of carbon dioxide (CO₂) as a C1 feedstock is a major focus of sustainable chemistry. researchgate.net The inherent basicity of the amino group in aniline allows it to engage in an acid-base interaction with the acidic CO₂ molecule. ed.ac.uk This interaction has been exploited to enhance the separation of CO₂ from other gases like O₂. ed.ac.uk
In a practical application, an aniline-infiltrated polymer membrane can selectively capture CO₂, enabling electrocatalytic reduction of the captured CO₂ to products like carbon monoxide (CO) or formate (B1220265). ed.ac.uk Using this system with a cobalt phthalocyanine (B1677752) catalyst, a CO Faradaic efficiency of 71% was achieved even with 10% O₂ present in the CO₂ feed. ed.ac.uk When a tin-based catalyst was used, the system could produce formate with nearly 100% selectivity in the presence of 5% O₂. ed.ac.uk Furthermore, fluorinated covalent organic frameworks have been shown to act as highly efficient catalysts for the electroreduction of CO₂. researchgate.net The reaction of aniline derivatives with CO₂ also provides a direct route to valuable benzene-fused azole compounds, such as benzimidazoles and benzimidazolones. researchgate.net
Elucidation of Reaction Mechanisms and Pathways Involving 2 Tridecafluorohexyl Aniline Analogues
Mechanistic Investigations of Aniline (B41778) Reactivity in Fluorinated Systems
The strong electron-withdrawing nature of the tridecafluorohexyl group significantly modulates the electron density of the aniline ring, thereby altering its reactivity profile compared to non-fluorinated anilines.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The mechanism proceeds in two steps: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the σ-complex or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is typically the formation of the σ-complex. masterorganicchemistry.com
The amino group (-NH₂) in aniline is a powerful activating group and an ortho, para-director. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. byjus.comorganicchemistrytutor.comaakash.ac.in This increased nucleophilicity at these positions facilitates the attack on electrophiles. organicchemistrytutor.com
Photoinduced reactions offer alternative pathways for the functionalization of fluorinated anilines, often proceeding through radical intermediates under mild conditions. conicet.gov.ar These methods are particularly effective for introducing fluoroalkyl groups onto aromatic rings.
Visible-light photoredox catalysis is a powerful tool for generating fluoroalkyl radicals from various precursors, such as perfluoroalkyl iodides (Rf-I). conicet.gov.archemrxiv.org The general mechanism involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state can then engage in a single-electron transfer (SET) with the perfluoroalkyl iodide.
One common pathway is an oxidative quenching cycle . Here, the excited photocatalyst reduces the Rf-I, leading to its fragmentation into a perfluoroalkyl radical (•Rf) and an iodide anion. The photocatalyst is oxidized in the process (PC•⁺).
Table 1: Key Steps in Fluoroalkyl Radical Generation (Oxidative Quenching)
| Step | Process | Description |
|---|---|---|
| 1 | Photoexcitation | PC + hν → PC* |
| 2 | Single-Electron Transfer (SET) | PC* + Rf-I → PC•⁺ + [Rf-I]•⁻ |
The generated electrophilic fluoroalkyl radical then readily adds to the electron-rich aniline ring. conicet.gov.ar The addition typically occurs at the position of highest electron density, which is usually the para position to the amino group. mdpi.com This addition forms a cyclohexadienyl radical intermediate. conicet.gov.ar This intermediate is then oxidized to a carbocation (Wheland intermediate), often by the oxidized photocatalyst (PC•⁺) or another oxidizing agent in the reaction mixture, which regenerates the ground-state photocatalyst. conicet.gov.armdpi.com Subsequent deprotonation by a base yields the final perfluoroalkylated aniline product and restores aromaticity. mdpi.com
An alternative pathway involves the formation of an electron donor-acceptor (EDA) complex between the aniline (donor) and the fluoroalkyl source (acceptor). acs.org Photoirradiation of this complex can initiate a SET event, directly generating a fluoroalkyl radical and the aniline radical cation, which then combine. acs.org
In many photoinduced reactions of anilines, N-centered radicals, specifically aniline radical cations, are key intermediates. mdpi.comacs.org These species are typically formed through a single-electron transfer (SET) event where the aniline derivative acts as an electron donor to an excited photocatalyst. mdpi.com
For example, in some photoredox catalytic cycles, the excited photocatalyst is quenched by the aniline derivative in a reductive quenching cycle .
Table 2: Formation of Aniline Radical Cation (Reductive Quenching)
| Step | Process | Description |
|---|---|---|
| 1 | Photoexcitation | PC + hν → PC* |
The resulting aniline radical cation ([Ar-NH₂]•⁺) is a highly reactive species. acs.orgnih.gov In the context of fluoroalkylation, this radical cation can be attacked by a nucleophilic species or, more commonly, it collapses with a fluoroalkyl radical that is generated in a separate step of the catalytic cycle. acs.org For instance, the reduced photocatalyst (PC•⁻) can reduce a fluoroalkyl source to generate the •Rf radical, which then combines with the aniline radical cation. acs.org
The reactivity of N-centered radicals can also be harnessed for intramolecular reactions, such as 1,5-hydrogen atom transfer (HAT) processes, enabling the functionalization of remote C-H bonds, although this is more common in alkylamine derivatives. nih.gov
The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials like polyaniline. princeton.edu The specific outcome depends on the oxidant and the reaction conditions. The presence of a strongly electron-withdrawing tridecafluorohexyl group makes the aniline nitrogen less basic and the aromatic ring less susceptible to oxidation.
Chemical oxidation typically involves the loss of electrons from the aniline molecule. princeton.edu Strong oxidizing agents like potassium permanganate (B83412) can oxidize the amino group to a nitro group. princeton.edu The mechanism for such transformations is complex and can involve multiple electron and proton transfer steps. For electron-deficient anilines, harsher oxidizing conditions are generally required. acs.org For instance, oxidation using HOF generated in situ has been shown to be effective for converting electron-deficient anilines to the corresponding nitro compounds. acs.org
The initial step in many oxidation mechanisms is the formation of an N-centered radical cation via single-electron transfer from the aniline to the oxidant. This intermediate can then undergo further oxidation and/or reaction with other species in the mixture. The electron-withdrawing perfluoroalkyl group would make this initial electron transfer more difficult, thus requiring more potent oxidizing systems.
Radical Pathways in Photoinduced Transformations of Anilines
Catalytic Reaction Mechanism Studies
Catalysis provides efficient and selective routes for the transformation of fluorinated anilines. Photoredox and organocatalysis are particularly prominent.
Photoredox Catalysis: As detailed in section 3.1.2.1, photoredox catalysis is a primary method for the perfluoroalkylation of anilines. The mechanism hinges on a catalytic cycle involving a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes like Eosin Y or Rose Bengal). mdpi.comacs.orgresearchgate.net
A representative photoredox catalytic cycle for the perfluoroalkylation of an aniline with a perfluoroalkyl iodide (Rf-I) using an iridium photocatalyst like fac-[Ir(ppy)₃] can be described as follows:
Excitation: The Ir(III) photocatalyst absorbs visible light and is excited to the [Ir(III)] state.
Reductive Quenching: The excited photocatalyst is reduced by the aniline via SET, generating the aniline radical cation and a reduced Ir(II) species.
Radical Generation: The electron-rich Ir(II) complex transfers an electron to the perfluoroalkyl iodide (Rf-I), causing its fragmentation into a perfluoroalkyl radical (•Rf) and an iodide anion, while regenerating the ground-state Ir(III) photocatalyst.
Radical Addition: The electrophilic •Rf radical attacks the neutral aniline molecule (present in excess) at the para position, forming a cyclohexadienyl radical.
Oxidation and Deprotonation: The cyclohexadienyl radical is oxidized to the corresponding cation. This can occur via SET to another molecule of Rf-I (propagating a radical chain) or by the initial aniline radical cation. A base then removes a proton to give the final product and restore aromaticity. mdpi.com
Organocatalysis: Organocatalytic methods for the functionalization of fluorinated compounds are also prevalent, often involving the formation of enamines or iminium ions as key intermediates. nih.govscilit.comku.ac.ae For example, in the enantioselective α-fluorination of aldehydes, a chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine. princeton.edu This enamine then attacks an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI). Hydrolysis of the resulting intermediate releases the α-fluorinated aldehyde and regenerates the catalyst. While this example involves aldehydes, the principles of activating substrates towards reaction with fluorinating agents through organocatalysis are broadly applicable. In the context of fluorinated anilines, organocatalysis could be employed to activate other reactants that would then react with the aniline derivative.
Influence of Perfluoroalkyl Substitution on Reaction Selectivity and Kinetics
The presence of a strongly electron-withdrawing perfluoroalkyl group, such as the tridecafluorohexyl group, profoundly impacts the reactivity of the aniline molecule, influencing both the selectivity and kinetics of its transformations.
Influence on Selectivity: The perfluoroalkyl group also exerts a strong influence on the regioselectivity of reactions such as C-H functionalization. Due to its steric bulk and electronic properties, it can direct incoming reagents to specific positions on the aromatic ring. In radical perfluoroalkylation reactions of anilines, the substitution pattern is a result of the interplay between the electrophilic character of the perfluoroalkyl radical and the electron-rich nature of the aniline ring. researchgate.netresearchgate.net The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, in radical reactions, the selectivity can be more complex, with substitution occurring at positions dictated by the stability of the intermediate radical species.
The table below summarizes the key effects of perfluoroalkyl substitution.
| Property | Effect of Perfluoroalkyl Group | Consequence |
| Kinetics | Decreases electron density on the aniline nitrogen. | Slows the rate of reductive elimination in Pd-catalyzed C-N coupling, making it the turnover-limiting step. nih.gov |
| Selectivity | Acts as a directing group through steric and electronic effects. | Influences the regioselectivity of C-H functionalization and other substitution reactions. researchgate.net |
| Acidity/Basicity | Decreases the basicity of the amine (lowers pKa of the conjugate acid). | Affects the conditions required for deprotonation in catalytic cycles. |
| Redox Potential | Increases the oxidation potential of the aniline. | Makes single-electron transfer from the aniline more difficult. nih.gov |
Advanced Materials Applications Incorporating 2 Tridecafluorohexyl Aniline Structural Motifs
Liquid Crystalline Materials Development
Liquid crystals (LCs) represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. The design of molecules that can form these mesophases is a cornerstone of materials science, with applications in displays, sensors, and optical devices. Fluorinated compounds, in particular, have become integral to the design of modern liquid crystal materials.
The creation of liquid crystalline materials begins with the design of mesogenic molecules, which typically consist of a rigid core and one or more flexible terminal chains. The rigid core, often composed of linked aromatic rings, is responsible for the anisotropic shape that encourages ordered alignment. Fluorinated aniline (B41778) derivatives serve as effective components for these rigid cores. tandfonline.comresearchgate.netnih.gov
Research into various fluorinated aniline derivatives has demonstrated their utility in forming mesogenic structures. scispace.comtandfonline.com For example, homologous series of liquid crystals incorporating a fluoroaniline (B8554772) unit linked to other aromatic rings through ester and azo groups have been synthesized and studied. tandfonline.comtandfonline.com These studies confirm that the fluorinated aniline moiety contributes favorably to the molecular polarity and rigidity required for the formation of nematic and smectic mesophases. The introduction of fluorine can enhance properties like dielectric anisotropy, a key parameter for display applications. researchgate.net The aniline structure provides a versatile platform for creating rod-like molecules, and the strategic placement of fluorine atoms can be used to fine-tune intermolecular interactions and, consequently, the stability and temperature range of the liquid crystal phases. researchgate.net
The attachment of a long perfluoroalkyl chain, such as the tridecafluorohexyl group in 2-(tridecafluorohexyl)aniline, has a profound and predictable impact on the behavior of mesogenic molecules. These fluorinated chains are significantly different from their hydrocarbon analogues; they are more rigid, helical, and sterically demanding. Their most critical property in this context is their fluorous nature—they are both hydrophobic and lipophobic, leading to strong self-association and a tendency to segregate from non-fluorinated parts of the molecule. nih.gov
This segregation is the driving force for microphase separation. In a liquid crystal, this phenomenon typically results in the formation of highly ordered smectic phases. rsc.org The molecules arrange themselves into layers (the hallmark of a smectic phase), with the fluorinated tails of adjacent molecules aligning together in a distinct sublayer, separated from the sublayer formed by the aromatic cores. This strong drive toward lamellar (layered) packing means that even simple molecules with a perfluorinated tail can exhibit smectic phases where their hydrocarbon counterparts would not. researchgate.net The tridecafluorohexyl chain, due to its length and high fluorine content, would be expected to be a powerful promoter of smectic A and smectic C phases, creating thermally stable, well-defined layered nanostructures within the bulk material.
| Feature | Influence of Fluorinated Aniline Core | Influence of Perfluoroalkyl Chain |
| Molecular Shape | Contributes to the rigid, rod-like core necessary for anisotropic alignment. | Adds a rigid, linear segment that enhances the overall molecular aspect ratio. |
| Intermolecular Forces | Affects dipole moment and polarizability, influencing dielectric properties. tandfonline.com | Creates strong van der Waals forces within fluorous domains and drives segregation. |
| Mesophase Type | Can be incorporated into designs for nematic and smectic phases. tandfonline.com | Strongly promotes the formation of layered smectic phases (e.g., Smectic A, Smectic C). rsc.org |
| Self-Assembly | Participates in π-π stacking interactions with other aromatic rings. | Drives microphase separation, leading to nanoscale layered domains. nih.gov |
Polymer Chemistry and Conducting Polymers
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net The incorporation of fluorine-containing substituents onto the aniline monomer, such as in this compound, offers a powerful strategy for modifying the properties of the resulting polymer for specialized applications.
Polyaniline and its derivatives are typically synthesized through the oxidative polymerization of the corresponding aniline monomers. This can be achieved either chemically, using an oxidant like ammonium (B1175870) persulfate in an acidic medium, or electrochemically, by oxidizing the monomer at an electrode surface. researchgate.net The polymerization of a substituted aniline such as this compound would follow a similar pathway, yielding a polymer with the perfluoroalkyl groups as side chains.
The resulting fluorinated polyaniline derivatives can be characterized by a suite of standard techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the polymer structure by identifying characteristic vibrational bands of the quinoid and benzenoid rings that form the PANI backbone.
UV-Visible (UV-vis) Spectroscopy helps determine the oxidation state of the polymer (e.g., the emeraldine (B8112657) form), which is crucial for its conductivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy can elucidate the precise chemical structure and connectivity of the polymer chains. rsc.org
The introduction of a bulky fluorinated side chain is expected to significantly alter the polymer's properties. The perfluorohexyl groups would likely increase the solubility of the polymer in select organic solvents, particularly fluorous solvents, while potentially decreasing it in common non-fluorinated solvents. Furthermore, these side chains can enhance the thermal stability and chemical resistance of the polymer. Research on polyanilines with various substituents has shown that the nature of the side chain directly impacts the morphology and ultimate electronic properties of the material. rsc.org For instance, crosslinked polyaniline polymers have been shown to be effective adsorbents for perfluoroalkyl substances, indicating strong interactions between the polymer and fluorinated chains. researchgate.net
| Polymer Derivative | Monomer | Key Properties Influenced by Substitution |
| Poly(3-fluoroaniline) | 3-Fluoroaniline (B1664137) | Increased thermal stability and solubility compared to unsubstituted PANI. researchgate.net |
| Poly(2-ethylaniline) | 2-Ethylaniline | Good thermal stability; can be composited with other polymers. researchgate.net |
| Poly(2-(1-methylbut-2-en-1-yl)aniline) | 2-(1-methylbut-2-en-1-yl)aniline | Soluble in common organic solvents; morphology changes from heterogeneous to spherical. rsc.org |
| Poly(this compound) | This compound | Expected: Enhanced thermal stability, chemical resistance, and solubility in fluorous solvents; potential for unique self-assembled morphologies. |
The position of a substituent on the aniline ring has a critical impact on the polymerization process and the final structure of the polymer. For this compound, the substituent is at the ortho- position relative to the amine group. This placement introduces significant steric hindrance.
This steric bulk can influence the polymerization in several ways:
Growth Kinetics: The large side group can physically impede the coupling of monomer radical cations, potentially slowing the rate of polymerization compared to unsubstituted aniline or meta-/para-substituted analogues.
Polymer Structure: The steric hindrance can prevent "head-to-head" coupling and other side reactions, leading to a more linear, defect-free polymer chain. Studies on the plasma polymerization of 3-fluoroaniline (a meta-substituted monomer) suggest that fluorine substitution results in a more linear polymer structure compared to plasma-polymerized aniline. researchgate.net An ortho-substituent is expected to have an even stronger directing effect.
Chain Packing: The bulky side chains will prevent the polymer backbones from packing closely together, likely resulting in a more amorphous material with a lower density compared to unsubstituted PANI.
The electronic effects of the perfluoroalkyl group, which is strongly electron-withdrawing, also play a role by influencing the oxidation potential of the monomer. This can affect the conditions required for polymerization and the electronic properties of the final polymer.
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, represents an environmentally friendly, solvent-free method for polymer synthesis. mdpi.com The oxidative polymerization of aniline and its derivatives has been successfully demonstrated using mechanochemical methods, typically by milling the solid anilinium salt with a solid oxidant like ammonium persulfate in a ball mill. mdpi.com
This solventless approach offers several advantages for the synthesis of novel polymeric materials from monomers like this compound:
Green Synthesis: It eliminates the need for solvents, reducing waste and environmental impact.
Accessibility: It is effective for monomers that may have poor solubility in common reaction media.
Novel Morphologies: The solid-state reaction can produce polymers with unique nanostructures and morphologies that are different from those obtained through solution-based methods.
Mechanochemical synthesis has been applied to various fluorinated anilines to produce compounds like azobenzenes, demonstrating the feasibility of performing oxidation reactions on these electron-poor molecules in the solid state. unimib.itmdpi.com Applying this technique to this compound could provide a scalable and sustainable route to produce poly(this compound), potentially with controlled morphology and properties for use in sensors, coatings, or electronic devices.
Solubility and Processability of Fluorinated Polyanilines
Polyaniline (PANI) in its conductive emeraldine salt form is a well-studied conducting polymer, but its practical application is often hindered by poor processability. materialsciencejournal.org Pristine PANI is typically insoluble in common organic solvents, which complicates the fabrication of uniform thin films necessary for many advanced applications. materialsciencejournal.org To overcome this limitation, significant research has focused on modifying the polyaniline structure to enhance its solubility.
One effective strategy is the introduction of substituent groups onto the aniline aromatic ring. researchgate.net Incorporating bulky or flexible side chains can disrupt the interchain interactions that lead to insolubility. The use of a tridecafluorohexyl group, as in this compound, represents a potent approach to improving solubility. When this monomer is polymerized, the large, sterically demanding perfluoroalkyl chains prevent the polymer backbones from packing tightly, thereby weakening the intermolecular forces.
This structural modification allows the resulting fluorinated polyaniline to dissolve in a wider range of organic solvents. mdpi.com For instance, while unsubstituted PANI requires strong acids or specific polar solvents like N-methyl-2-pyrrolidone (NMP), polyanilines with substantial side chains have demonstrated solubility in more common solvents such as chloroform, toluene, and tetrahydrofuran (B95107) (THF). materialsciencejournal.orgmdpi.com This enhanced solubility is critical for solution-based processing techniques like spin-coating, dip-coating, and inkjet printing, enabling the formation of high-quality, uniform films for electronic and functional coating applications. The improved processability of these fluorinated PANI derivatives makes them significantly more versatile than their unsubstituted counterparts. mdpi.com
Optoelectronic Materials and Devices
Development of Hole-Transporting Materials (HTMs) for Perovskite Solar Cells and Light-Emitting Diodes (PeLEDs)
In the architecture of perovskite solar cells (PSCs), the hole-transporting material (HTM) is a critical component that dictates both efficiency and stability. nih.gov The primary functions of the HTM are to efficiently extract holes (positive charges) from the light-absorbing perovskite layer and transport them to the electrode while simultaneously blocking electrons to prevent charge recombination at the interface. mdpi.com Aniline derivatives and their oligomers, such as triphenylamines, are foundational structures for many state-of-the-art HTMs. researchgate.net
The incorporation of this compound motifs into the molecular design of HTMs is a strategic approach to fine-tune their electronic properties. The performance of an HTM is highly dependent on the alignment of its highest occupied molecular orbital (HOMO) energy level with the valence band maximum (VBM) of the perovskite. nih.gov The introduction of the strongly electron-withdrawing tridecafluorohexyl group can effectively lower the HOMO level of the aniline-based material. This modulation helps to achieve a more favorable energy level alignment for efficient hole extraction from the perovskite, minimizing energy loss during the charge transfer process. rsc.org
Furthermore, the chemical stability of the HTM is crucial for the long-term operational stability of the PSC. Fluorinated compounds are known for their high thermal and chemical stability. Integrating perfluoroalkyl chains can enhance the intrinsic stability of the HTM, making it more resistant to degradation from environmental factors like moisture and oxygen, which is a significant challenge for many organic-based HTMs. rsc.org
Synergistic Position Effects of Fluorination on Frontier Molecular Orbital Levels and Device Performance
The strategic placement of fluorine atoms on a conjugated molecule can have a profound and synergistic effect on its frontier molecular orbital (HOMO and LUMO) energy levels, which in turn governs the performance of optoelectronic devices. nih.gov The tridecafluorohexyl group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine. When attached to an aniline ring, it significantly influences the electronic structure.
Introducing the perfluoroalkyl chain at the ortho-position (as in this compound) lowers the energy of both the HOMO and LUMO levels. rsc.org This effect can be beneficial for several reasons:
Improved Energy Level Alignment: A deeper HOMO level can lead to a larger open-circuit voltage (Voc) in solar cells, as the Voc is often proportional to the energy difference between the HOMO of the HTM and the LUMO of the electron-transporting material. nih.gov
Enhanced Oxidative Stability: A lower HOMO energy level implies that the material is more difficult to oxidize, leading to greater stability against electrochemical degradation during device operation.
Tuned Charge Transport: While the primary effect is on energy levels, the introduction of bulky fluorinated side chains can also influence the intermolecular packing of the material in its solid state, which affects charge carrier mobility.
The "synergistic effect" becomes particularly relevant when fluorination is applied to multiple parts of a larger, more complex molecule, such as a donor-acceptor (D-A) type polymer or a complex HTM. nih.gov By combining the electronic effects of the this compound motif with other functional groups, material scientists can achieve precise control over the energy levels to optimize device performance. rsc.org
| Property | Effect of Fluorination | Rationale | Impact on Device Performance |
|---|---|---|---|
| HOMO Energy Level | Lowered (Deeper) | Strong inductive electron-withdrawing effect of the C6F13 group. | Improved air stability; potentially higher open-circuit voltage (Voc). |
| LUMO Energy Level | Lowered | Strong inductive electron-withdrawing effect of the C6F13 group. | Can be used to tune the material's band gap and absorption spectrum. |
| Oxidative Stability | Increased | A deeper HOMO level makes the molecule more resistant to oxidation. | Longer operational lifetime of the device. |
| Solubility | Increased | Bulky side chain disrupts intermolecular packing. | Facilitates solution-based processing and film formation. |
Surface Functionalization for Tailored Material Properties
Fabrication of Superhydrophobic and Superoleophilic Materials using Perfluoroalkyl Anilines
The creation of surfaces with extreme wetting properties—such as superhydrophobicity (water-repelling) and superoleophilicity (oil-attracting)—is of great interest for self-cleaning, anti-fouling, and oil-water separation applications. nih.govmdpi.com The two key requirements for achieving such properties are a low surface energy chemistry and a hierarchical surface roughness (micro- and nano-scale texturing). nih.gov
Perfluoroalkyl anilines, including this compound, are ideal chemical precursors for this purpose. The tridecafluorohexyl group provides an exceptionally low surface energy due to the high density of inert, nonpolar carbon-fluorine (C-F) bonds. mdpi.com When polymers or coatings derived from this monomer are applied to a surface, they drastically reduce its wettability.
To achieve a superhydrophobic state, this low surface energy material is coated onto a roughened substrate. The combination of the surface texture and the hydrophobic chemistry creates a composite interface where air is trapped within the surface asperities. This trapped air minimizes the contact area between a water droplet and the solid surface, leading to very high water contact angles (>150°) and low roll-off angles. mdpi.com
Simultaneously, these surfaces can exhibit superoleophilicity. Because oils and organic solvents have much lower surface tensions than water, they can overcome the air barrier and wet the fluorinated surface, spreading readily. nih.gov This contrasting behavior towards water and oil is the basis for designing highly effective oil-water separation membranes. mdpi.com
| Property | Water Contact Angle (θ) | Oil Contact Angle (θ) | Description |
|---|---|---|---|
| Superhydrophilic | θ ≈ 0° | - | Water spreads completely over the surface. |
| Superhydrophobic | θ > 150° | - | Water beads up and easily rolls off. |
| Superoleophilic | - | θ ≈ 0° | Oil spreads completely over the surface. |
| Superoleophobic | - | θ > 150° | Oil beads up and does not wet the surface. |
Application in Functional Films and Coatings
The unique properties imparted by the this compound structural motif make it a valuable component in the formulation of advanced functional films and coatings. nih.govrsc.org The enhanced solubility of polymers containing this unit allows for their application to various substrates using scalable, solution-based methods. mdpi.com
The primary application stems from the low surface energy and chemical inertness of the fluorinated chains. Films and coatings incorporating these materials can be used for:
Anti-Fouling and Self-Cleaning Surfaces: The superhydrophobic nature of these coatings prevents the adhesion of water, dirt, and biological contaminants. Rain or a simple water rinse can easily wash away particulates, creating a self-cleaning effect. deakin.edu.aursc.org
Corrosion Protection: Thin films of fluorinated polymers can act as a robust barrier against moisture and corrosive agents, protecting underlying metal substrates. formulation.org.uk
Moisture Barriers in Electronics: In flexible electronics and organic light-emitting diodes (OLEDs), protecting the active layers from moisture is critical. Fluorinated coatings can serve as effective, transparent encapsulating layers.
Textile Finishing: Applying these materials to fabrics can render them waterproof and stain-resistant without significantly altering their feel or breathability.
These functional coatings add significant value and durability to a wide range of products, from consumer electronics and architectural surfaces to industrial equipment and performance apparel. mdpi.commdpi.com
Azobenzene (B91143) Derivatives for Monomolecular Film Formation at Interfaces
The incorporation of highly fluorinated structural motifs, such as the tridecafluorohexyl group derived from this compound, into azobenzene derivatives has been a strategic approach to developing advanced materials for monomolecular film formation. These films, formed at interfaces like the air-water interface, exhibit unique properties and potential for applications in photoswitchable surfaces and optical devices. The presence of the perfluoroalkyl chain imparts significant hydrophobicity and can influence the packing and orientation of the molecules within the monolayer.
Research into perfluoroalkyl-derived azobenzene compounds has explored their synthesis and photoisomerization behavior with the goal of creating surfaces with tunable properties. The core concept revolves around the light-induced trans-cis isomerization of the azobenzene unit, which leads to a significant change in the molecule's geometry and dipole moment. This, in turn, alters the macroscopic properties of the monomolecular film, such as surface energy and wettability.
Studies have focused on synthesizing novel azobenzene derivatives bearing perfluoroalkyl chains to investigate their photochemical behavior both in solution and on various surfaces. The primary objective is to harness the hydrophobic nature of the fluoroalkyl segment to create superhydrophobic surfaces that can be switched to a more hydrophilic state upon photoisomerization of the azobenzene core.
Detailed Research Findings
Investigations into these specialized azobenzene derivatives have yielded critical insights into their behavior at interfaces. While specific data for a this compound-derived azobenzene is not extensively documented in publicly available literature, the general findings for perfluoroalkyl-substituted azobenzenes provide a strong basis for understanding their potential.
The formation and characterization of monomolecular films are often studied using Langmuir-Blodgett (LB) techniques. The surface pressure-area (π-A) isotherm is a key measurement that provides information about the packing density, stability, and phase transitions of the monolayer at the air-water interface. For amphiphilic azobenzene derivatives, these isotherms reveal how the molecules arrange themselves as the available surface area is reduced.
The photoisomerization process is central to the functionality of these films. The change in the dipole moment of the azobenzene molecule upon switching between the trans and cis isomers can be harnessed to fine-tune surface properties. In the context of perfluoroalkyl derivatives, the initial state is typically a highly ordered, hydrophobic surface due to the fluorinated chains. Upon UV irradiation, the isomerization to the more polar cis state can disrupt this packing and increase the surface energy, leading to a more hydrophilic character.
One key finding from studies on similar compounds is the influence of the solvent on their aggregation and photoisomerization kinetics. For instance, in polar protic solvents, aggregation has been observed to affect the rate of thermal back-isomerization from the cis to the trans state. This has implications for the stability and switching behavior of monomolecular films in different environments.
The table below summarizes the expected properties and behavior of monomolecular films formed from azobenzene derivatives incorporating a this compound structural motif, based on analogous research with perfluoroalkyl azobenzenes.
| Property | Description | Expected Behavior |
| Film Formation | Ability to form a stable monomolecular layer at the air-water interface. | The amphiphilic nature, with the hydrophilic azobenzene head and the hydrophobic perfluoroalkyl tail, should facilitate stable monolayer formation. |
| Molecular Packing | Arrangement of molecules within the monolayer. | The bulky and rigid perfluoroalkyl chains are expected to promote a high degree of order and dense packing. |
| Surface Energy | The initial surface energy of the film in the trans state. | The high density of fluorine atoms on the surface should result in a very low surface energy, leading to superhydrophobic properties. |
| Photoisomerization | Reversible switching between trans and cis isomers upon light irradiation. | The film should exhibit photochromism, with UV light inducing the trans-to-cis isomerization and visible light or heat promoting the reverse process. |
| Photoswitchable Wettability | Change in surface wettability upon photoisomerization. | The surface is expected to switch from a superhydrophobic state (trans) to a more hydrophilic state (cis) due to the change in molecular dipole moment and packing. |
Further research is necessary to synthesize and characterize the specific azobenzene derivatives of this compound to quantify these properties and fully realize their potential in advanced materials applications.
Spectroscopic and Advanced Analytical Characterization Techniques for Research on 2 Tridecafluorohexyl Aniline Derivatives
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and confirming the structural integrity of 2-(Tridecafluorohexyl)aniline derivatives. These methods probe the vibrational modes of molecules, which are sensitive to the atomic masses and the strength of the chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Confirmation
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies of absorption are indicative of particular bond types. For this compound, the FT-IR spectrum is expected to be dominated by vibrations of the aniline (B41778) moiety and the highly fluorinated alkyl chain.
The presence of the primary amine (-NH₂) group in the aniline ring gives rise to characteristic N-H stretching vibrations. Typically, primary amines exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is expected to appear around 1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1250-1360 cm⁻¹ range.
A significant feature in the FT-IR spectrum of this compound will be the strong absorption bands associated with the C-F bonds of the tridecafluorohexyl group. These vibrations are expected to appear in the region of 1100-1400 cm⁻¹, often with high intensity, which can sometimes obscure other peaks in this fingerprint region.
Table 1: Predicted FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3500 | N-H Asymmetric Stretching | Medium |
| 3300 - 3400 | N-H Symmetric Stretching | Medium |
| 3000 - 3100 | Aromatic C-H Stretching | Medium |
| 1600 - 1620 | N-H Bending | Strong |
| 1450 - 1600 | Aromatic C=C Stretching | Medium |
| 1250 - 1360 | C-N Stretching | Medium |
| 1100 - 1400 | C-F Stretching | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis
Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. sapub.org While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique. sapub.org A key difference lies in the selection rules; vibrations that are strong in IR are often weak in Raman, and vice versa. This makes FT-Raman particularly useful for observing non-polar bonds and symmetric vibrations.
For this compound, the symmetric vibrations of the benzene ring are expected to be prominent in the FT-Raman spectrum. The C-F stretching vibrations will also be present, although their intensities may differ from the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, providing a detailed picture of its structure. nih.govnih.gov Studies on similar fluorinated anilines have demonstrated the utility of combining these techniques for comprehensive vibrational analysis. tsijournals.comresearchgate.net
Table 2: Predicted FT-Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 3100 | Aromatic C-H Stretching | Strong |
| 1580 - 1610 | Aromatic Ring Stretching | Strong |
| 1000 - 1030 | Aromatic Ring Breathing | Strong |
| 1100 - 1400 | C-F Stretching | Medium |
Electronic Spectroscopy for Optical Properties and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule and to determine its optical properties, such as the optical band gap.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. In aniline and its derivatives, the primary electronic transitions of interest are the π → π* and n → π* transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom.
The benzene ring of the aniline moiety acts as a chromophore. The amino group, with its lone pair of electrons, functions as an auxochrome, which can interact with the π-system of the ring, typically leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. However, the 2-(Tridecafluorohexyl) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect is expected to have a significant impact on the electronic structure of the aniline ring.
The presence of the electron-withdrawing tridecafluorohexyl group will likely lead to a hypsochromic (blue) shift of the absorption bands. spcmc.ac.in This is because the electron-withdrawing group stabilizes the non-bonding electrons on the nitrogen atom, increasing the energy required for the n → π* transition. Similarly, it can also affect the energy of the π and π* orbitals, influencing the π → π* transition. The absorption spectrum of aniline in an acidic medium, where the amino group is protonated to form the anilinium ion (an electron-withdrawing group), shows a spectrum almost identical to benzene, illustrating the effect of reducing the electron-donating ability of the amino group. spcmc.ac.in
The optical band gap (E_g) of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The electron-withdrawing nature of the tridecafluorohexyl substituent is expected to increase the HOMO-LUMO energy gap, resulting in a larger optical band gap for this compound compared to unsubstituted aniline.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Typical Wavelength Range (nm) for Anilines | Expected Effect of Tridecafluorohexyl Group |
| π → π | 230 - 250 | Hypsochromic Shift (to shorter wavelength) |
| n → π | 280 - 300 | Hypsochromic Shift (to shorter wavelength) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, such as protons (¹H).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy of this compound will provide valuable information about the arrangement of the protons on the aromatic ring and the amine group. The chemical shift of a proton is influenced by the electron density around it.
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) will show signals corresponding to the four protons on the substituted benzene ring. The electron-withdrawing tridecafluorohexyl group at the 2-position will deshield the adjacent aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to those in unsubstituted aniline. researchgate.net The proton at the 6-position, being ortho to the substituent, is expected to be the most downfield. The protons at the 3, 4, and 5-positions will also be shifted downfield, but to a lesser extent.
The splitting pattern of these signals, governed by spin-spin coupling, will provide further structural information. For instance, the proton at the 6-position will likely appear as a doublet, coupled to the proton at the 5-position. The protons at the 3, 4, and 5-positions will exhibit more complex splitting patterns (doublet of doublets, triplet of doublets, etc.) due to coupling with their neighbors. The signal for the amine protons (-NH₂) is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.0 - 7.2 | dd |
| H-4 | ~6.8 - 7.0 | t |
| H-5 | ~7.1 - 7.3 | t |
| H-6 | ~7.3 - 7.5 | d |
| -NH₂ | Variable (e.g., 3.5 - 4.5) | br s |
d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. This technique provides detailed information about the carbon framework of a molecule by measuring the magnetic properties of ¹³C nuclei. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the unambiguous assignment of carbon atoms within the molecule.
In the context of this compound, ¹³C NMR is used to:
Confirm Structural Integrity: Verify the successful synthesis of the target molecule by identifying the characteristic signals for the aromatic carbons of the aniline ring and the aliphatic carbons of the tridecafluorohexyl chain.
Identify Isomers: Distinguish between different positional isomers that may arise during synthesis. The substitution pattern on the aniline ring significantly influences the chemical shifts of the aromatic carbons.
Analyze Derivatives: Characterize the structure of new compounds derived from this compound. Changes in the ¹³C NMR spectrum upon chemical modification provide direct evidence of the reaction outcome.
The highly electronegative fluorine atoms in the tridecafluorohexyl chain cause significant downfield shifts for the adjacent carbon atoms. Furthermore, carbon-fluorine coupling (J-coupling) can be observed, which provides additional structural information. The signals for carbons in the perfluoroalkyl chain typically appear as multiplets due to this coupling.
Table 1: Representative ¹³C NMR Chemical Shift Data for Aniline Derivatives
| Carbon Atom | Aniline (DMSO-d₆) δ (ppm) | 2-Butylthioaniline (DMSO-d₆) δ (ppm) | Expected Range for this compound δ (ppm) |
| C1 (C-NH₂) | 147.9 | 147.1 | 145-150 |
| C2 (C-R) | 115.4 | 128.5 | 110-120 (t) |
| C3 | 128.8 | 126.1 | 128-132 |
| C4 | 115.4 | 124.9 | 115-120 |
| C5 | 128.8 | 126.1 | 128-132 |
| C6 | 117.1 | 134.5 | 118-125 |
| Fluoroalkyl Chain | N/A | N/A | 105-125 (m) |
Note: Data for aniline and 2-butylthioaniline are derived from published research researchgate.net. Expected ranges for this compound are estimates based on the influence of perfluoroalkyl substituents. The (t) indicates a triplet and (m) indicates a multiplet, which are expected due to C-F coupling.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 10 nanometers of a material's surface. azooptics.comresearchgate.net This makes it exceptionally valuable for studying thin films, surface modifications, and coatings involving this compound.
When a material is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation or chemical state. For materials containing this compound, XPS can provide:
Elemental Quantification: Accurate determination of the atomic percentages of carbon (C), nitrogen (N), fluorine (F), and any other surface elements. A high fluorine-to-carbon (F/C) ratio can confirm the presence and integrity of the perfluoroalkyl chain on the surface. researchgate.net
Chemical State Information: High-resolution scans of individual elemental peaks can distinguish between different bonding environments. For example, the C1s spectrum can be deconvoluted to identify carbons in the aniline ring (C-C, C-H), the carbon attached to nitrogen (C-N), and the various fluorinated carbons (CF₂, CF₃). researchgate.net Similarly, the N1s peak confirms the presence of the aniline amine group. researchgate.net
This level of detail is critical for understanding how these molecules orient on a surface and interact with substrates, which is essential for applications in surface engineering and functional coatings.
Table 2: Typical Binding Energies for Elements in Fluorinated Aniline Compounds
| Element (Core Level) | Chemical Group | Typical Binding Energy (eV) |
| C1s | C-C / C-H (Aromatic) | ~284.8 |
| C1s | C-N | ~286.0 |
| C1s | C-CF₂ | ~288.5 |
| C1s | CF₂ | ~291.5 |
| C1s | CF₃ | ~293.0 |
| F1s | C-F | ~688.5 |
| N1s | -NH₂ | ~399.5 |
Note: These are approximate values and can shift slightly depending on the specific molecular environment and instrument calibration.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for molecular weight determination, structural elucidation, and quantification of known and unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, such as those generated during the synthesis or degradation of this compound.
In a typical LC-MS analysis, the reaction mixture is first injected into an HPLC column, where individual components are separated based on their physicochemical properties (e.g., polarity, size). As each component elutes from the column, it is introduced into the mass spectrometer, ionized, and detected. This allows for the identification of:
Starting Materials and Products: Monitoring the consumption of reactants and the formation of the desired product.
Reaction Intermediates: Detecting transient species that provide insight into the reaction mechanism.
Byproducts and Impurities: Identifying and quantifying unwanted side products, which is crucial for reaction optimization and purification.
LC-MS methods have been successfully developed for the trace analysis of various aniline derivatives in complex matrices. researchgate.netsemanticscholar.org For this compound, a reverse-phase HPLC method would likely be employed, coupled with a mass spectrometer operating in a mode sensitive to the target analytes. nih.gov
While LC-MS is highly sensitive, some compounds may exhibit poor chromatographic retention or low ionization efficiency. In such cases, chemical derivatization can be employed to enhance their detectability. researchgate.netnih.gov Derivatization involves reacting the target analyte with a reagent to form a new compound with more favorable analytical properties.
For the analysis of reaction intermediates or trace-level byproducts from reactions involving this compound, derivatization strategies targeting the primary amine group could be beneficial. Common derivatizing agents for primary amines include:
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary amines to form a highly fluorescent and easily ionizable derivative. researchgate.net
Dansyl Chloride: Forms fluorescent sulfonamide adducts with primary and secondary amines.
Isobaric Tags (e.g., iTRAQ): These reagents not only improve ionization but also allow for multiplexed quantitative analysis. mdpi.com
By converting a poorly responding analyte into a derivative with a strong chromophore, fluorophore, or a permanently charged group, the sensitivity and selectivity of the LC-MS analysis can be significantly improved. mdpi.com
In Situ and Operando Spectroscopic Methods for Real-Time Reaction Monitoring
In situ and operando spectroscopy are advanced methods that allow researchers to monitor chemical reactions as they happen, under realistic reaction conditions. nih.govchemcatbio.org In situ refers to analyzing the sample in its reaction environment, while operando implies that the measurement is performed while the system is actively functioning (e.g., a catalyst is turning over). reddit.com
These techniques provide dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates, which cannot be obtained from traditional pre- and post-reaction analyses. spectroscopyonline.com For reactions involving this compound, several in situ methods could be applied:
In Situ FTIR/Raman Spectroscopy: Probes based on Fourier-transform infrared (FTIR) or Raman spectroscopy can be inserted directly into a reaction vessel. These techniques monitor changes in vibrational frequencies of functional groups in real-time, allowing for the tracking of reactant consumption and product formation.
In Situ NMR Spectroscopy: By placing a specialized NMR tube in the spectrometer, a reaction can be initiated and monitored directly, providing detailed structural information on all species present as the reaction progresses.
These methods are invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) and gaining a fundamental understanding of the underlying chemical transformations. ornl.gov
Morphological and Microstructural Characterization
When this compound is incorporated into materials such as polymers, coatings, or self-assembled monolayers, its influence on the material's morphology and microstructure is of critical importance. e-bookshelf.de Characterizing these physical features helps to establish structure-property relationships. e-bookshelf.detechnion.ac.il
Key techniques for this purpose include:
Scanning Electron Microscopy (SEM): Provides high-resolution images of a material's surface, revealing information about topography, texture, and the size and shape of constituent particles or domains. unict.it
Transmission Electron Microscopy (TEM): Used to examine the internal structure of a material at the nanoscale. It can reveal information about phase distribution, crystallinity, and the presence of ordered domains.
Atomic Force Microscopy (AFM): A scanning probe technique that maps the surface topography with sub-nanometer resolution. It is particularly useful for characterizing the smoothness and homogeneity of thin films and coatings.
Together, these microscopy techniques provide a comprehensive picture of the material's architecture from the nanometer to the micrometer scale, which is essential for developing materials with tailored properties. vdoc.pub
Scanning Electron Microscopy (SEM) for Surface Morphology Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of derivatives of this compound, particularly polymeric forms like poly(this compound), SEM is crucial for understanding how synthesis conditions and molecular structure influence the final morphology of the material. The morphology, in turn, can significantly impact properties such as conductivity, wettability, and sensor sensitivity. lettersonmaterials.comresearchgate.net
Research on analogous fluorinated and non-fluorinated polyanilines demonstrates a wide range of possible morphologies. researchgate.netunesp.br The specific morphology of polyaniline and its derivatives is influenced by factors such as the choice of oxidant, dopant acid, and polymerization method (e.g., chemical oxidative polymerization, interfacial polymerization). researchgate.netunesp.brtechscience.com For instance, different synthesis media have been shown to produce nanostructures ranging from nanosheets and nanorods to granular morphologies and well-aligned nanotubes. researchgate.net Copolymers of aniline often exhibit morphologies that are distinct from the parent polyaniline, indicating that substituents on the aniline ring play a critical role in directing the supramolecular assembly of the polymer chains. lettersonmaterials.comresearchgate.net
In studies of poly(aniline-co-o-fluoroaniline), a globular and porous morphology has been observed. researchgate.net Other research on polyaniline-based materials has identified worm-like interlinked structures on film surfaces, while the bulk remains compact. mdpi.comnih.gov The application of SEM to polymers derived from this compound would provide critical insights into how the bulky and highly fluorinated side chain directs the polymer's solid-state organization, which is fundamental to tailoring its properties for specific applications.
Table 1: Observed Surface Morphologies in Polyaniline and its Derivatives via SEM
| Polymer Derivative | Synthesis/Dopant Acid | Observed Morphology |
|---|---|---|
| Polyaniline (PANI) | Hydrochloric Acid (HCl) | Granular |
| Polyaniline (PANI) | Citric Acid (CA) | Aligned nanotubes |
| Polyaniline (PANI) | Water (Aqueous medium) | Nanosheets and nanorods |
| Poly(aniline-co-o-toluidine) | Not specified | Large hollow spheres |
| Poly(aniline) | DC Glow Discharge Plasma | Worm-like interlinked structures |
This table is generated based on findings from analogous polyaniline systems to illustrate the range of morphologies that could be investigated in derivatives of this compound. lettersonmaterials.comresearchgate.netmdpi.comnih.gov
Atomic Force Microscopy (AFM) for Surface Roughness Studies
Atomic Force Microscopy (AFM) is an essential tool for quantifying surface topography with nanoscale precision. pressbooks.pub Unlike SEM, AFM can generate three-dimensional images and provide quantitative data on surface roughness parameters, such as the root mean square (RMS) roughness (Rq or Sq) and the arithmetic average roughness (Ra or Sa). oxinst.comicspicorp.comspectraresearch.com This information is vital for applications where surface interactions are critical, including coatings, thin-film devices, and biomaterials.
For polymeric derivatives of this compound, AFM would be employed to characterize the surface of thin films. The roughness of these films can influence their optical, mechanical, and electrical properties. chalcogen.ro The fluorinated side chains are expected to significantly affect the surface energy and packing of the polymer, making roughness a key parameter to control. Studies on other polymer thin films show that AFM can effectively map surface features and provide quantitative roughness data that is difficult to obtain with other methods. researchgate.netsciopen.com
The measurement of surface roughness by AFM is sensitive to experimental conditions like the tip radius and scan size. spectraresearch.com Therefore, consistent parameters are necessary for comparative studies. For instance, in an analysis of vanadium dioxide thin films of varying thicknesses, AFM was used to quantify the change in RMS roughness, revealing how surface morphology evolved from individual islands to coalesced structures. researchgate.net A similar approach could be applied to films of poly(this compound) to understand the impact of film thickness or annealing conditions on surface topography.
Table 2: Representative Surface Roughness Parameters Measured by AFM for Various Thin Films
| Material | Substrate/Condition | RMS Roughness (Rq/Sq) | Average Roughness (Ra/Sa) |
|---|---|---|---|
| Zinc Aluminum Oxide Film | Annealed at 200°C | 14.52 nm | - |
| Zinc Aluminum Oxide Film | Annealed at 500°C | 25.07 nm | - |
| Vanadium Dioxide Film | 30 nm thickness | 1.16 nm | - |
| Vanadium Dioxide Film | 120 nm thickness | 4.29 nm | - |
| PEEK Polymer | 3D printed, 0.15mm layer height | - | 0.017 µm |
This table presents data from various material systems to exemplify the quantitative roughness analysis achievable with AFM, which would be applicable to the study of this compound derivative films. pressbooks.pubchalcogen.rosciopen.comresearchgate.net
Polarizing Optical Microscopy (POM) for Mesophase Texture Characterization in Liquid Crystals
Polarizing Optical Microscopy (POM) is the primary technique used to identify and characterize the mesophases of liquid crystalline materials. libretexts.org Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid, and they exhibit unique optical textures under a polarizing microscope. mdpi.com These textures arise from the anisotropic nature of the material and the presence of defects in the molecular alignment. libretexts.orgmdpi.com
Derivatives of this compound, with their rigid aromatic core and flexible, highly fluorinated chain, are strong candidates for forming calamitic (rod-like) liquid crystals. The introduction of fluorine atoms into mesogenic molecules is known to influence properties such as transition temperatures, phase stability, and dielectric anisotropy. researchgate.netnih.govbiointerfaceresearch.comresearchgate.net
Upon heating a liquid crystalline sample on a temperature-controlled stage, POM allows for the direct observation of phase transitions (e.g., from crystal to smectic, smectic to nematic, and nematic to isotropic liquid). mdpi.comresearchgate.net Each liquid crystal phase has characteristic textures. For example, the nematic phase often exhibits a "schlieren" or "marbled" texture, while smectic A phases can form "focal conic" or "fan-shaped" textures. researchgate.netresearchgate.netnih.gov By observing these textures upon heating and cooling, the type of mesophase and its thermal stability range can be determined.
Table 3: Characteristic Mesophase Textures and Transitions in Calamitic Liquid Crystals
| Liquid Crystal Phase | Characteristic POM Texture(s) | Transition Type |
|---|---|---|
| Nematic (N) | Schlieren, Marbled, Thread-like | Enantiotropic or Monotropic |
| Smectic A (SmA) | Focal Conic, Fan-shaped | Enantiotropic or Monotropic |
| Smectic B (SmB) | Lancets, Pseudo-isotropic regions | Enantiotropic or Monotropic |
This table summarizes common textures observed in calamitic liquid crystals, which would be relevant for characterizing the potential mesophases of this compound derivatives. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net
Derivatization Strategies for Functional Enhancement and Complex Chemical Transformations
Synthesis of Heterocyclic Scaffolds Utilizing 2-(Tridecafluorohexyl)aniline Moieties
The primary amino group and the adjacent aromatic ring of this compound serve as a versatile precursor for the synthesis of nitrogen-containing heterocycles. The electron-deficient nature of the aromatic ring can influence the regioselectivity and reaction kinetics of cyclization reactions, offering a pathway to novel fluorinated heterocyclic compounds.
The aniline (B41778) framework is fundamental to the construction of bicyclic aromatic systems like quinolines and quinoxalines. By employing this compound in established synthetic protocols, novel fluorinated analogues of these important heterocycles can be accessed.
Quinolines: Classic methods such as the Skraup, Doebner-von Miller, and Combes syntheses utilize anilines as key starting materials. nih.goviipseries.org In these reactions, the aniline nitrogen and an adjacent carbon atom are incorporated into the new heterocyclic ring. For instance, the reaction of this compound with α,β-unsaturated carbonyl compounds (Doebner-von Miller) or 1,3-dicarbonyl compounds (Combes) would lead to the formation of quinolines bearing the tridecafluorohexyl group. iipseries.orgtandfonline.com These reactions typically proceed through acid-catalyzed cyclization and dehydration steps. iipseries.org
Quinoxalines: The synthesis of quinoxalines generally involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chim.itnih.gov While this compound is not a direct precursor, its derivatization to the corresponding ortho-diamine, for example through nitration and subsequent reduction, would provide the necessary substrate. This diamine could then be reacted with various diketones, such as benzil (B1666583) or glyoxal, to yield quinoxalines heavily substituted with a fluorinated chain. chim.itorganic-chemistry.org
Table 1: Representative Syntheses of Bicyclic Heterocycles from Aniline Precursors
| Target Heterocycle | Aniline Derivative | Key Reagent(s) | Reaction Name/Type |
| Substituted Quinoline | This compound | α,β-Unsaturated aldehyde/ketone | Doebner-von Miller Reaction |
| Substituted Quinoline | This compound | 1,3-Dicarbonyl compound | Combes Synthesis |
| Substituted Quinoline | This compound | Glycerol, oxidizing agent | Skraup Synthesis |
| Substituted Quinoxaline | 2-Amino-3-(tridecafluorohexyl)aniline* | 1,2-Dicarbonyl compound | Condensation |
*Requires prior synthesis from this compound.
Building upon the bicyclic systems, this compound can also serve as a foundational element for more complex tricyclic heterocycles.
Phenazines: These structures are typically synthesized from the condensation or oxidative cyclization of ortho-phenylenediamines. acs.orgacs.orgresearchgate.net As with quinoxalines, this compound would first need to be converted to its ortho-diamine derivative. The subsequent reaction of this diamine, either through self-condensation or reaction with catechols or quinones, would yield phenazine (B1670421) structures. acs.orgacs.org Anodic oxidative cyclization between anilines and o-phenylenediamines has also been reported as a modern approach to phenazine synthesis. acs.org
Phenoxazines: The synthesis of phenoxazines often involves the oxidative coupling of 2-aminophenols. researchgate.netrsc.orgnih.gov Therefore, the transformation of this compound into the corresponding 2-amino-X-(tridecafluorohexyl)phenol is a necessary prerequisite. This aminophenol derivative could then undergo catalytic or chemical oxidation to cyclize into the tricyclic phenoxazine (B87303) core. rsc.orgmdpi.com
Benzoimidazotriazines: The synthesis of this more complex heterocyclic system can be approached through multi-step sequences starting from functionalized anilines. A common route involves the diazotization of an N-acyl-ortho-phenylenediamine followed by intramolecular cyclization. Derivatization of this compound to the appropriate diamine precursor would be the initial step in accessing these scaffolds.
Table 2: Pathways to Tricyclic Heterocycles from Aniline Derivatives
| Target Heterocycle | Required Precursor from Aniline | Key Reaction Type |
| Phenazine | ortho-Phenylenediamine derivative | Oxidative Cyclization / Condensation |
| Phenoxazine | ortho-Aminophenol derivative | Oxidative Coupling |
| Benzoimidazotriazine | ortho-Phenylenediamine derivative | Diazotization and Cyclization |
Conjugate Addition Reactions for Triarylmethane Derivatives
Triarylmethanes (TAMs) are a class of compounds with significant applications, including as dyes and functional materials. The synthesis of unsymmetrical TAMs can be achieved through the conjugate addition of electron-rich arenes to electrophilic partners like quinone methides. princeton.eduresearchgate.net The aniline moiety in this compound, despite being deactivated by the fluoroalkyl chain, can still function as a nucleophile in Friedel-Crafts-type reactions or conjugate additions, typically attacking at the para position.
In this context, anilines can be used in organocatalytic 1,4-addition reactions to α,β-unsaturated aldehydes, which generates a chiral benzylic carbon. princeton.edu Another strategy involves the reaction of anilines with aldehydes or their equivalents in the presence of a second aromatic species, leading to the formation of a central tetrahedral carbon bonded to three aryl groups. researchgate.netacs.org The use of this compound in such reactions would produce TAMs where one of the aryl rings is heavily fluorinated, potentially imparting unique optical and electronic properties.
N-Aryl Carboxyamide Synthesis and Subsequent Synthetic Manipulations
The formation of an amide bond is one of the most fundamental transformations involving anilines. This compound can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form stable N-aryl carboxyamides. rsc.orgquora.com This reaction is robust and allows for the introduction of a vast array of functional groups onto the aniline nitrogen.
The reaction typically proceeds under mild conditions, often mediated by coupling agents or by using more reactive acylating agents. rsc.orgnih.gov Pivalic anhydride, for example, has been shown to be an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines. rsc.org The resulting amide can serve as a key intermediate for further synthetic manipulations. The amide bond is generally stable but can be subjected to reduction to form secondary amines or participate in intramolecular cyclizations to create new heterocyclic rings.
Table 3: Synthesis of N-Aryl Carboxyamides
| Aniline Reactant | Acylating Agent | Product Type |
| This compound | Carboxylic Acid (+ coupling agent) | N-Aryl Carboxyamide |
| This compound | Acyl Chloride | N-Aryl Carboxyamide |
| This compound | Carboxylic Anhydride | N-Aryl Carboxyamide |
Functionalization for Specific Research Applications (e.g., Analytical Probes)
The unique properties of the aniline scaffold, combined with the strong influence of the perfluoroalkyl chain, make this compound an attractive starting point for the development of specialized analytical probes. Aniline and its derivatives are known components of fluorescent sensors. researchgate.netsciengine.comnih.gov
The development of a fluorescent probe often involves linking the aniline moiety to a fluorophore. The aniline nitrogen can act as a recognition site or a modulator of the electronic properties of the fluorescent system. For example, metal-organic frameworks (MOFs) containing amino-functionalized linkers can be used as fluorescent probes for detecting various analytes. nih.gov By incorporating the this compound structure into a larger conjugated system or as a functional group on a sensor platform, it is possible to create probes where analyte binding induces a change in fluorescence via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The lipophilic and electron-withdrawing nature of the tridecafluorohexyl group could be exploited to tune the probe's solubility, binding affinity, and photophysical response.
Q & A
Basic: What are the optimized synthesis protocols for 2-(Tridecafluorohexyl)aniline?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2-iodoaniline with 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl iodide under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C for 24–48 hours .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields range from 45–65%, depending on fluorinated reagent purity and reaction atmosphere (argon preferred) .
Key Considerations:
- Use moisture-free conditions to avoid side reactions with fluorinated intermediates.
- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 hexane/ethyl acetate) .
Basic: How to purify this compound, and what analytical techniques confirm its structural integrity?
Methodological Answer:
- Purification: After synthesis, employ fractional distillation (bp ~180–200°C under reduced pressure) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization:
Advanced: How does this compound participate in cross-coupling reactions for functional material design?
Methodological Answer:
The compound’s electron-deficient aromatic ring facilitates Suzuki-Miyaura couplings. For example:
- Protocol: React with arylboronic acids (1.2 eq) using Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours.
- Applications: Synthesize fluorinated liquid crystals or conductive polymers. Yields exceed 70% with electron-rich coupling partners .
Data Contradictions:
- Some studies report reduced reactivity with sterically hindered boronic acids; optimize ligand choice (e.g., XPhos instead of SPhos) .
Advanced: What analytical strategies detect environmental persistence of this compound?
Methodological Answer:
- Sample Preparation: Extract from water/soil using solid-phase extraction (C18 cartridges) with methanol elution .
- Detection:
Key Findings:
- The compound shows resistance to microbial degradation in anaerobic conditions (half-life >200 days) .
Advanced: How can this compound enhance material properties in polymer science?
Methodological Answer:
- Polymer Functionalization: Incorporate into polyaniline (PANI) via oxidative polymerization (ammonium persulfate initiator, 0.5 M HCl).
- Outcomes:
- Conductivity: Increases by 20–30% due to fluorinated side chains reducing π-π stacking .
- Hydrophobicity: Contact angle >120° (vs. 85° for unmodified PANI), suitable for corrosion-resistant coatings .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin absorption .
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts .
- Waste Disposal: Neutralize with 10% NaOH before incineration (≥1200°C) to prevent PFAS release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
